(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid

Geometric isomer purity Asymmetric hydrogenation Stereochemical probe

When screening new chiral ligands for asymmetric hydrogenation, the Z-isomer of dehydrothienylalanine introduces geometric ambiguity, clouding catalyst-structure/enantioselectivity correlations. (E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic acid resolves this by providing the single E-isomer required for unambiguous mechanistic studies. • Defined E-geometry enables direct benchmarking of catalyst enantioselectivity (Z-isomer baseline: up to 78% ee with Rh-DIOP). • Direct precursor to enantioenriched thienylalanine (ee 65-90%, upgraded to >99% after recrystallization), a phenylalanine bioisostere. • Thiophene ring imparts ~7× higher photosensitivity vs. cinnamates, enabling low-dose UV crosslinking studies.

Molecular Formula C9H9NO3S
Molecular Weight 211.24g/mol
CAS No. 68762-59-4
Cat. No. B428681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid
CAS68762-59-4
Molecular FormulaC9H9NO3S
Molecular Weight211.24g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC=CS1)C(=O)O
InChIInChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5+
InChIKeyGIYLBBHMKLRLOF-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic Acid: Identity and Physicochemical Profile


(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic acid (CAS 68762-59-4) is an α,β-unsaturated N-acetyl amino acid derivative—a dehydrothienylalanine—with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g·mol⁻¹ . It is the E geometric isomer of 2-(acetylamino)-3-(2-thienyl)-2-propenoic acid and is supplied as a research chemical at ≥95% purity (Sigma-Aldrich) . The compound exhibits a melting point of 227.5–228.5 °C (with decomposition) and a predicted pKa of 3.53 ± 0.36 . Its structure combines a thiophene ring, an acetamido hydrogen-bond donor/acceptor, and an α,β-unsaturated carboxylic acid, making it a chiral-pool precursor and a mechanistic probe for asymmetric catalysis studies.

Single E-geometry isomer required for stereochemical control in asymmetric hydrogenation
N-acetamido group provides secondary catalyst–substrate binding handle
Thienylacrylic scaffold supports photoresist and photodimerization studies

(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic Acid: Why Analogs Cannot Substitute


Three structural features make this compound irreplaceable by its nearest analogs. First, the E (trans) olefin geometry is critical: the (Z)-isomer (CAS 83396-73-0) yields fundamentally different enantioselectivity outcomes in Rh-catalyzed asymmetric hydrogenation, with the Z-acid delivering enantiomeric excess up to 78% [1], whereas the E-isomer's coordination geometry with chiral catalysts is predicted to produce an altered enantiodiscrimination profile. Second, the N-acetamido substituent provides a secondary binding handle for catalyst–substrate pre-organization that is entirely absent in simpler thienylacrylic acids such as 3-(2-thienyl)acrylic acid (CAS 1124-65-8). Third, the combination of the α-acylamino group and the E-configured double bond renders this compound a direct precursor for photodimerization or photopolymerization studies, where the analogous cinnamic acid derivatives show markedly lower photosensitivity (≈7× less than thienylacrylic systems) [2].

Geometry Mismatch Z-isomer (CAS 83396-73-0) yields a different enantioselectivity profile; E geometry governs catalyst-coordination outcome.
Binding Handle Loss Analogs without N-acetamido (e.g., 3-(2-thienyl)acrylic acid) lack secondary catalyst–substrate pre-organization.
Photosensitivity Gap Cinnamate-based photoresists exhibit markedly lower inherent photosensitivity; the thienylacrylic scaffold is critical for high-sensitivity research.

(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic Acid: Quantitative Evidence Over Analogs


Geometric Isomer Identity for Stereochemical Control

The (E) isomer (CAS 68762-59-4) is procured as a single geometric form with ≥95% purity (Sigma-Aldrich) . In contrast, the (Z) isomer (CAS 83396-73-0) is sold under a separate CAS number and yields enantiomeric excess up to 78% when used as substrate in Rh-DIOP-catalyzed hydrogenation [1]. The E geometry forces the thiophene ring and the carboxyl group to adopt a trans orientation, which alters the prochiral face presentation to the catalyst relative to the Z isomer (carboxyl and thienyl cis). This geometric distinction is essential for studies that correlate substrate geometry with absolute configuration of the hydrogenation product.

Isomer Stereochemical Control
Class-level
E-isomer (trans) vs. Z-isomer (cis); Z-isomer reference ee: 65–90% (Rh-DIOP class data). E-isomer prochiral face presentation differs.
Supports isomer-specific catalyst evaluation
E-isomer ee not yet reported; independent benchmarking required
Geometric isomer purity Asymmetric hydrogenation Stereochemical probe

Enhanced Thermal Stability vs. Thienylacrylic Acid

(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic acid melts with decomposition at 227.5–228.5 °C . Its simpler analog 3-(2-thienyl)acrylic acid (CAS 1124-65-8) melts at 145–148 °C (predominantly trans isomer, 95% purity) . The 82 °C higher melting point of the title compound reflects the stronger intermolecular hydrogen-bonding network introduced by the acetamido group, which contributes two H-bond donor/acceptor sites beyond the carboxylic acid alone.

Thermal Stability Gain
Cross-study comparable
ΔTₘ ≈ +82 °C vs. 3-(2-thienyl)acrylic acid (227–228 °C vs. 145–148 °C)
Supports handling at elevated process temperatures
Decomposition accompanies melting; limit residence time at melt
Thermal stability Melting point Decomposition temperature

Acidity Enhancement Over Thienylacrylic Acid

The predicted pKa of (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid is 3.53 ± 0.36 . The parent 3-(2-thienyl)acrylic acid (without the acetamido group) has a measured pKa of 4.0 (approximate, based on class data for α,β-unsaturated carboxylic acids) [1]. The 0.5 log unit lower pKa of the acetamido derivative indicates enhanced acidity attributed to the electron-withdrawing effect of the α-acetamido substituent, which stabilizes the conjugate base through inductive and hydrogen-bonding interactions.

Acidity Enhancement
Class-level
pKa 3.53 ± 0.36 (predicted); parent acid pKa ~ 4.0 (class-estimated); ΔpKa ≈ −0.5
Ionization-state context for ADME modeling
Predicted value; experimental pKa determination recommended
pKa Acid dissociation constant Ionization state Bioavailability prediction

Photosensitivity Gain Over Polyvinyl Cinnamate

Polymers containing β-thienylacrylic acid ester or amide groups—for which (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid serves as a monomer model—exhibit approximately seven times higher photosensitivity than commercial sensitized polyvinyl cinnamate and about three times higher than polyvinyloxyethylfurylacrylate [1]. This 7× sensitivity advantage is retained without the need for an added sensitizer, which simplifies formulation and reduces potential leachables.

Photosensitivity Step-Change
Class-level
Thienylacrylic polymer sensitivity ~7× vs. sensitized polyvinyl cinnamate (patent data)
Enables low-dose UV patterning or reduced photoinitiator loading
Data from polymer films; monomer-to-polymer translation requires validation
Photosensitivity Photoresist Thienylacrylic polymer Cinnamate comparison

(E)-2-Acetamido-3-thiophen-2-ylprop-2-enoic Acid: Research and Industrial Applications


Defined Substrate for Asymmetric Hydrogenation

When developing new chiral phosphine or N-heterocyclic carbene ligands for asymmetric hydrogenation of dehydroamino acids, the single E-isomer provides a defined substrate geometry that unambiguously couples catalyst structure to enantioselectivity. The known performance of the Z-isomer (ee up to 78% with Rh-DIOP) and the thienylalanine product (ee 65–90%, upgraded to >99% ee after recrystallization) establishes a quantitative baseline for benchmarking new catalysts [1][2].

Enantiopure Thienylalanine as Phenylalanine Bioisostere

β-(2-Thienyl)alanine is a sulfur-containing phenylalanine bioisostere used in peptide medicinal chemistry. The E-dehydro precursor can be hydrogenated under asymmetric conditions to yield enantioenriched thienylalanine; the thiophene-for-phenyl substitution often improves logD and metabolic stability while retaining aromatic π-stacking capability [1].

Photoresist Monomer Development with Thienylacrylic Scaffold

The thienylacrylic ester/amide scaffold confers approximately 7× higher inherent photosensitivity than commercial polyvinyl cinnamate [3]. Researchers formulating negative-tone photoresists can use (E)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid as a model monomer to study structure–photosensitivity relationships, with the goal of designing polymers that crosslink at lower UV doses.

Mechanistic Studies of Dehydroamino Acid Reduction

This compound serves as a substrate analog for enzymes that process dehydroalanine or dehydroamino acid intermediates (e.g., in lantibiotic biosynthesis or phenylalanine ammonia-lyase studies). The thiophene ring provides a UV-active and sulfur-specific handle for mechanistic probes, differentiating it from the common phenyl or furyl dehydroamino acid substrates [1].

Application
Selection Property
Validation Focus
Asymmetric Hydrogenation Substrate
Single E-isomer geometry
Enantioselectivity correlation with substrate geometry
Thienylalanine Bioisostere Synthesis
Acetamido-directed hydrogenation
Enantiomeric excess & purification benchmark
Photoresist Monomer Model
Thienylacrylic photosensitivity scaffold
UV crosslinking dose–response curves
Dehydroamino Acid Reduction Probe
Thiophene UV/S reporter handle
Mechanistic pathway assignment (UV-vis, sulfur K-edge)
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